molecular formula C13H9BrCl2N4O2 B14774517 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14774517
M. Wt: 404.0 g/mol
InChI Key: LVKWYXMDVJGOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of bromine, dichlorobenzyl, and methyl groups attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Material: The synthesis begins with a purine derivative, such as 3-methylxanthine.

    Benzylation: The 7th position is substituted with a 3,4-dichlorobenzyl group through a nucleophilic substitution reaction. This step often involves the use of a suitable base and a 3,4-dichlorobenzyl halide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions may target the bromine or dichlorobenzyl groups, potentially yielding debrominated or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Debrominated or dechlorinated analogs.

    Substitution: Functionalized purine derivatives with diverse chemical properties.

Scientific Research Applications

8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dichlorobenzyl group, which may result in different chemical and biological properties.

    7-(3,4-Dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom, potentially altering its reactivity and interactions.

    8-Bromo-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a benzyl group instead of a dichlorobenzyl group, which may affect its chemical behavior.

Uniqueness

The presence of both bromine and dichlorobenzyl groups in 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various fields.

Properties

Molecular Formula

C13H9BrCl2N4O2

Molecular Weight

404.0 g/mol

IUPAC Name

8-bromo-7-[(3,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C13H9BrCl2N4O2/c1-19-10-9(11(21)18-13(19)22)20(12(14)17-10)5-6-2-3-7(15)8(16)4-6/h2-4H,5H2,1H3,(H,18,21,22)

InChI Key

LVKWYXMDVJGOGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.